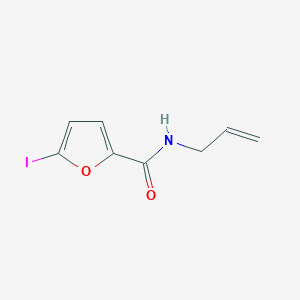

N-allyl-5-iodofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-N-prop-2-enylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOIZOVYMMGOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformational Pathways

Reactivity of the Furan (B31954) Ring in N-allyl-5-iodofuran-2-carboxamide

The furan ring, an aromatic five-membered heterocycle, possesses a unique reactivity profile. While it exhibits aromatic character, it is less aromatic than benzene (B151609), rendering it more susceptible to certain reactions that can disrupt its aromaticity. msu.edu The substituents on the furan ring, namely the iodine at the C5 position and the N-allylcarboxamide group at the C2 position, significantly influence its reactivity.

Furan is generally more reactive than benzene towards electrophilic aromatic substitution (SEAr). msu.eduwikipedia.org The heteroatom's lone pair of electrons contributes to the aromatic sextet and activates the ring towards attack by electrophiles. total-synthesis.com In substituted furans, the regioselectivity of electrophilic attack is directed by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com

For this compound, the N-allylcarboxamide group at the C2 position is an electron-withdrawing group due to the carbonyl moiety. Conversely, the iodine atom at the C5 position is a deactivating group due to its inductive electron-withdrawing effect, although it can also donate electron density through resonance. masterorganicchemistry.com Generally, electrophilic substitution on furan occurs preferentially at the C2 (α) position. msu.edu When the C2 and C5 positions are occupied, as in this case, the directing effects of both substituents must be considered. The electron-withdrawing nature of the carboxamide group at C2 would typically direct incoming electrophiles to the C4 position. The iodine at C5, being a halogen, is also generally an ortho, para-director in aromatic systems, which in the case of the furan ring corresponds to the C4 position. Therefore, electrophilic aromatic substitution on this compound is predicted to occur at the C4 position.

It is important to note that the strong reactivity of the furan ring can sometimes lead to polysubstitution or polymerization under harsh electrophilic conditions. msu.edu

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. rsc.orgnih.gov However, the aromaticity of the furan ring makes it a less reactive diene compared to non-aromatic counterparts, often leading to reversible reactions. core.ac.uk The presence of electron-withdrawing groups on the furan ring, such as the carboxamide group in this compound, generally disfavors its participation as a diene in normal electron-demand Diels-Alder reactions. nih.gov

Conversely, some studies have shown that furan derivatives with electron-withdrawing substituents can undergo Diels-Alder reactions, particularly with reactive dienophiles or under specific conditions like high pressure or in aqueous media. nih.govtudelft.nl For instance, it has been demonstrated that furoic acid derivatives can act as dienes in Diels-Alder reactions with maleimides. nih.gov In the context of this compound, the N-allyl group itself contains a dienophile (the alkene). This opens up the possibility of an intramolecular Diels-Alder (IMDA) reaction. However, the electron-withdrawing nature of the carboxamide would likely hinder this process. A computational and synthetic study on the effect of halogen substitution on the intramolecular Diels-Alder reaction of furan (IMDAF) revealed that halogenation of the furan moiety can facilitate the reaction. core.ac.uk This suggests that the iodine atom at C5 might have a facilitating effect on a potential IMDA reaction of this compound, though this would need to be experimentally verified.

It has also been noted that furan-2-carboxamide derivatives can participate in cycloaddition reactions. mdpi.com Tandem Ugi and intramolecular Diels-Alder reactions have been successfully carried out with derivatives of (E)-3-(furan-2-yl)acrylaldehyde, leading to furo[2,3-f]isoindole cores. beilstein-journals.org This highlights the potential for the furan ring in appropriately substituted carboxamides to undergo cycloadditions.

Reactivity of the Iodine Substituent at C5

The carbon-iodine bond at the C5 position is a key site for a variety of synthetic transformations, providing a versatile handle to introduce further molecular complexity.

The iodine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodofuran with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This method is widely used to form new carbon-carbon bonds. youtube.com 5-Iodofuran derivatives are known to readily participate in Suzuki-Miyaura coupling reactions. nih.govnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position of the furan ring.

Sonogashira Coupling: This reaction couples the iodofuran with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, in the presence of a base. organic-chemistry.org This is a powerful method for the synthesis of arylalkynes. 3-Iodofurans have been shown to be suitable substrates for Sonogashira coupling. organic-chemistry.orgacs.org Similarly, 5-iodofuran derivatives are expected to undergo this reaction efficiently, enabling the introduction of various alkynyl moieties at the C5 position. sioc-journal.cn

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the iodofuran with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction provides a means to introduce alkenyl groups at the C5 position. fu-berlin.de

| Reaction | Coupling Partner | Catalyst System | Resulting Bond | Potential Product at C5 |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd Catalyst, Base | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu Co-catalyst, Base | C-C (sp²-sp) | Alkynyl |

| Heck | Alkene (R-CH=CH₂) | Pd Catalyst, Base | C-C (sp²-sp²) | Alkenyl |

The iodine atom at the C5 position can be readily exchanged with a metal, typically lithium or magnesium, through reaction with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. rsc.orgrsc.org This halogen-metal exchange generates a highly reactive organometallic intermediate (a furyllithium or furylmagnesium species). This intermediate can then be reacted with a wide variety of electrophiles to introduce diverse functional groups at the C5 position. This two-step sequence provides a powerful alternative to direct nucleophilic substitution. researchgate.netuea.ac.uk

Direct nucleophilic substitution of the iodine on an aromatic ring (SNAr) is generally difficult unless the ring is activated by strong electron-withdrawing groups. wikipedia.org In this compound, the carboxamide group is electron-withdrawing, which could potentially facilitate nucleophilic attack. However, the SNAr mechanism typically requires the electron-withdrawing group to be ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate. wikipedia.org In this molecule, the carboxamide is at the C2 position, which is meta to the C5 iodine, making direct SNAr less likely under standard conditions.

Nevertheless, nucleophilic substitution on iodofurans can be achieved under certain conditions, often catalyzed by a transition metal like copper (Ullmann condensation and related reactions). These reactions allow for the formation of C-N, C-O, and C-S bonds.

Reactivity of the N-Allyl Group

The N-allyl group is a versatile functional handle, amenable to a variety of transformations that primarily target the carbon-carbon double bond.

Olefin Metathesis Reactions

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. research-solution.com In the context of this compound, this reaction can be employed in several ways, including cross-metathesis (CM) and ring-closing metathesis (RCM). sigmaaldrich.cnlibretexts.org The general mechanism, first proposed by Chauvin, involves the reaction of an olefin with a metal carbene catalyst to form a metallacyclobutane intermediate, which then fragments to yield new olefin products. nih.gov

Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are often employed due to their high functional group tolerance. libretexts.org For instance, cross-metathesis of this compound with a partner olefin in the presence of a Grubbs catalyst would lead to the exchange of the terminal methylene (B1212753) group. The success and stereoselectivity of these reactions can be influenced by the specific catalyst generation and reaction conditions. sigmaaldrich.cn

Table 1: Overview of Olefin Metathesis Reactions

| Metathesis Type | Description | Potential Product from this compound |

| Cross-Metathesis (CM) | Reaction between two different olefins to form new olefins. sigmaaldrich.cn | Functionalized N-alkenyl-5-iodofuran-2-carboxamides. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. libretexts.org | Not directly applicable unless a second olefin is introduced into the molecule. |

Allylic Oxidations

The allylic position of the N-allyl group is susceptible to oxidation. While specific studies on this compound are not prevalent, analogous transformations on similar N-allyl systems suggest potential pathways. For example, gold-catalyzed oxidative rearrangements of allyl oxonium ions, formed from the corresponding allyl ethers, have been documented. nih.gov A similar strategy could potentially be adapted, involving the oxidation of the allyl group to an enone or other oxidized species.

Intramolecular Cyclization Reactions Involving the Allyl Moiety

The N-allyl group can participate in various intramolecular cyclization reactions, often facilitated by the other functional groups within the molecule. The carboxamide nitrogen or oxygen, as well as the furan ring itself, can act as nucleophiles.

Iodocyclization is a prominent example where the iodine atom on the furan ring could potentially participate, though more commonly, an external electrophilic iodine source is used to activate the double bond of the allyl group for nucleophilic attack. scispace.commdpi.com For instance, treatment of N-allyl amides with iodine can lead to the formation of 5-(iodomethyl)oxazolines. uni-rostock.de The regioselectivity of this cyclization (N-cyclization vs. O-cyclization) can be controlled by the choice of base. scispace.com

Palladium-catalyzed cyclizations are also a viable pathway. For example, the formation of a π-allylpalladium complex can be intercepted by an intramolecular nucleophile. nih.gov In the case of this compound, the carboxamide nitrogen or oxygen could act as the nucleophile, leading to the formation of five- or six-membered heterocyclic rings.

Transformations Involving the Carboxamide Functionality

The carboxamide linkage is a robust functional group, but it can be transformed under specific reaction conditions.

Hydrolysis and Transamidation Reactions

Amides can be hydrolyzed to the corresponding carboxylic acids and amines under acidic or basic conditions. For this compound, this would yield 5-iodofuran-2-carboxylic acid and allylamine (B125299). While this reaction is fundamental, it often requires harsh conditions. ucl.ac.uk

Transamidation, the exchange of the amine portion of an amide, is another potential transformation. This can be achieved by reacting the amide with a different amine, often at elevated temperatures or with the aid of a catalyst.

Reductions to Amine Derivatives

The carboxamide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.com The reduction of this compound with LiAlH₄ would yield N-allyl-(5-iodofuran-2-yl)methanamine. This reaction proceeds by converting the carbonyl group into a methylene group, preserving the carbon-nitrogen bond. pearson.com

Table 2: Summary of Carboxamide Transformations

| Reaction Type | Reagents | Potential Product from this compound |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 5-Iodofuran-2-carboxylic acid and Allylamine |

| Reduction | 1. LiAlH₄ 2. H₂O | N-allyl-(5-iodofuran-2-yl)methanamine |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR for Proton Environments and Allylic Protons

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In N-allyl-5-iodofuran-2-carboxamide, the ¹H NMR spectrum is expected to show characteristic signals for the furan (B31954) ring protons, the amide proton, and the allylic protons.

The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C3 position is anticipated to be at a higher field compared to the proton at the C4 position, which is adjacent to the electron-withdrawing iodine atom. The amide (N-H) proton typically appears as a broad signal or a triplet if coupling to the adjacent methylene (B1212753) (-CH₂) group is resolved.

The allylic group presents a classic and informative set of signals thieme-connect.comacs.org:

Methylene Protons (-CH₂-): The two protons of the methylene group attached to the nitrogen are diastereotopic and would appear as a multiplet, often a doublet of triplets, due to coupling with both the amide proton and the vinylic proton.

Methine Proton (-CH=): The vinylic methine proton is expected to be a complex multiplet (e.g., a doublet of triplets of doublets) due to coupling with the adjacent methylene protons and the two terminal vinyl protons.

Terminal Vinylic Protons (=CH₂): The two terminal protons are chemically non-equivalent (cis and trans to the methine proton) and will appear as separate multiplets, typically a doublet of doublets each.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Furan H3 | ~7.1-7.3 | d (Doublet) |

| Furan H4 | ~6.9-7.1 | d (Doublet) |

| Amide NH | ~6.8-7.5 | br t (Broad Triplet) |

| Allyl -CH₂-N | ~4.0-4.2 | m (Multiplet) |

| Allyl -CH=CH₂ | ~5.8-6.0 | m (Multiplet) |

| Allyl -CH=CH₂ (trans) | ~5.2-5.4 | m (Multiplet) |

| Allyl -CH=CH₂ (cis) | ~5.1-5.3 | m (Multiplet) |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of the types of carbons present (e.g., C=O, C=C, C-I, CH, CH₂, CH₃). For this compound, eight distinct signals are expected. The carbonyl carbon of the amide is the most deshielded, appearing at a low field (~156-160 ppm). The furan ring carbons show characteristic shifts, with the carbon bearing the iodine (C5) appearing at a significantly higher field (lower ppm value) due to the heavy atom effect . The carbons of the allyl group are also readily identifiable in their typical regions.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~157.0 |

| Furan C2 | ~147.0 |

| Furan C3 | ~116.0 |

| Furan C4 | ~120.0 |

| Furan C5-I | ~90.0 |

| Allyl -CH₂-N | ~43.0 |

| Allyl -CH=CH₂ | ~133.0 |

| Allyl -CH=CH₂ | ~117.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping out correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show cross-peaks connecting the H3 and H4 protons of the furan ring. It would also map out the entire spin system of the allyl group: from the NH proton to the allylic -CH₂-, from the -CH₂- to the vinylic -CH=, and from the -CH= to the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. It allows for the direct assignment of each carbon signal based on its attached proton's previously assigned chemical shift. For example, the furan proton at ~7.2 ppm would correlate to the furan carbon at ~116 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule. Key correlations would include:

The amide proton (NH) and the allylic methylene protons (-CH₂-) to the amide carbonyl carbon (C=O).

The furan H3 proton to the C2 (carbonyl-bearing), C4, and C5 carbons.

The allylic methylene protons (-CH₂-) to the vinylic methine carbon (-CH=).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. For instance, NOESY could reveal spatial proximity between the furan ring protons and the amide proton, helping to define the molecule's preferred orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns nih.gov. For this compound (C₈H₈INO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (292.97 g/mol ).

Common fragmentation pathways would likely involve:

Loss of the iodine atom (m/z 127).

Cleavage of the allyl group (m/z 41).

Fragmentation of the furan ring or the amide linkage.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a molecule and its fragments, as atoms have unique, non-integer masses. For this compound, HRMS would confirm the elemental composition of C₈H₈INO₂ by matching the experimentally measured mass to the theoretically calculated exact mass.

Table 3. Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₈INO₂ | 292.9600 |

| [M+H]⁺ | C₈H₉INO₂ | 293.9678 |

| [M+Na]⁺ | C₈H₈INNaO₂ | 315.9497 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 4. Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H stretch | Secondary Amide | ~3300-3400 | Medium |

| C-H stretch (sp²) | Alkene & Furan | ~3050-3150 | Medium-Weak |

| C-H stretch (sp³) | Alkane (CH₂) | ~2850-2960 | Medium-Weak |

| C=O stretch (Amide I) | Amide | ~1650-1680 | Strong |

| C=C stretch | Alkene & Furan | ~1580-1640 | Medium-Variable |

| N-H bend (Amide II) | Amide | ~1520-1550 | Medium-Strong |

| C-N stretch | Amide | ~1250-1350 | Medium |

Key expected absorptions include a strong, sharp peak for the carbonyl (C=O) group of the amide (Amide I band) and a medium to strong absorption for the N-H bond stretching mdpi.com. The N-H bending vibration (Amide II band) is also a characteristic feature. Additionally, C-H stretching vibrations for both the sp² hybridized carbons of the furan and allyl groups (above 3000 cm⁻¹) and the sp³ hybridized carbon of the methylene group (below 3000 cm⁻¹) would be visible.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of closely related furan-2-carboxamide derivatives allows for a well-informed discussion of the expected structural features.

The crystal structures of various furan-2-carboxamide derivatives have been reported, revealing key insights into their solid-state conformations. For instance, the study of N-(2-Nitrophenyl)furan-2-carboxamide demonstrated that the central carboxamide fragment is essentially planar, adopting a trans conformation. researchgate.netresearchgate.net In this structure, the furan and phenyl rings are slightly rotated out of the plane of the amide group. researchgate.netresearchgate.net This planarity of the amide bond is a common feature in such compounds, stabilized by delocalization of the nitrogen lone pair into the carbonyl group.

In the case of N-(diethylcarbamothioyl) furan-2-carboxamide, the furan ring and the aminocarbamothioyl moiety are nearly coplanar, a conformation that facilitates the formation of an intramolecular hydrogen bond. researchgate.net The crystal packing of these and other related structures, such as pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives, is often governed by a network of intermolecular hydrogen bonds and other non-covalent interactions, which dictate the supramolecular architecture. researchgate.netresearchgate.net

Based on these related structures, it can be anticipated that this compound would exhibit a largely planar furan-carboxamide core. The allyl group, with its flexible single bonds, would likely adopt a conformation that minimizes steric hindrance with the rest of the molecule. The iodine atom at the 5-position of the furan ring is expected to influence the crystal packing through potential halogen bonding interactions.

Below is a representative table of crystallographic data for a related furan-2-carboxamide derivative, N-(2-Nitrophenyl)furan-2-carboxamide, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.netresearchgate.net

| Parameter | Value for N-(2-Nitrophenyl)furan-2-carboxamide |

| Chemical Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 7.0380 (5) |

| b (Å) | 12.8072 (9) |

| c (Å) | 11.3701 (9) |

| β (°) | 97.819 (6) |

| Volume (ų) | 1015.34 (13) |

| Z | 4 |

| Temperature (K) | 123 |

| Radiation | Mo Kα |

This data is for a related compound and serves as an illustrative example.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. Methods like Natural Bond Orbital (NBO) analysis are employed to investigate donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. For halogenated carboxamides, such as the related 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, NBO analysis has been used to study these intramolecular interactions. chemrxiv.org

A similar analysis for N-allyl-5-iodofuran-2-carboxamide would likely reveal the delocalization of electron density between the furan (B31954) ring, the carboxamide linkage, and the substituents. The iodine atom, being a large and polarizable halogen, would significantly influence the electronic distribution through both inductive and resonance effects. The Molecular Electrostatic Potential (MEP) is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the related N-(thiazol-2-yl)furan-2-carboxamide, MEP analysis has been conducted to understand its reactive sites. nih.gov For our target molecule, the oxygen of the carbonyl group and the nitrogen of the amide would be expected to be regions of negative potential, while the hydrogen of the amide N-H group would be a site of positive potential.

Density Functional Theory (DFT) Studies for Conformational Analysis and Stability

Density Functional Theory (DFT) is a widely used computational method for studying the geometry and stability of different conformers of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, DFT calculations can identify the most stable conformations and the energy barriers between them.

In a study on N-(thiazol-2-yl)furan-2-carboxamide, DFT calculations at the B3LYP level of theory were used to determine the optimized molecular structure, which was then compared with experimental X-ray diffraction data. nih.gov For this compound, a similar conformational analysis would involve rotating the bonds connecting the allyl group to the amide nitrogen and the furan ring to the carboxamide group. The resulting potential energy surface would reveal the global minimum energy structure and other low-energy conformers. These calculations would also provide key geometrical parameters as illustrated in the hypothetical data table below.

| Parameter | Calculated Value (Hypothetical) | Method/Basis Set |

|---|---|---|

| C=O Bond Length | 1.24 Å | B3LYP/6-311++G(d,p) |

| C-N Bond Length (Amide) | 1.35 Å | B3LYP/6-311++G(d,p) |

| C-I Bond Length | 2.08 Å | B3LYP/6-311++G(d,p) |

| Furan-C-N-C Dihedral Angle | 175° | B3LYP/6-311++G(d,p) |

| Relative Energy | 0.00 kcal/mol (Global Minimum) | B3LYP/6-311++G(d,p) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor.

Reaction Mechanism Studies using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the characterization of transient intermediates and transition states that are often difficult to observe experimentally. For furan derivatives, computational studies have been used to investigate various transformations, including cycloaddition and cycloisomerization reactions. acs.org

The synthesis of this compound itself likely involves the reaction of 5-iodofuran-2-carbonyl chloride with allylamine (B125299). DFT calculations could model this reaction pathway, determining the activation energies for each step and confirming the most likely mechanism. Furthermore, the reactivity of the final product in subsequent reactions, such as Suzuki-Miyaura cross-coupling at the iodo position, can be computationally explored. semanticscholar.org The hypothetical reaction coordinate diagram below illustrates the type of information that can be obtained from such studies.

In Silico Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound. DFT calculations are commonly used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

For N-(thiazol-2-yl)furan-2-carboxamide, the calculated vibrational frequencies from DFT were compared with experimental IR spectra to aid in the assignment of the observed bands. nih.gov Similarly, for this compound, DFT calculations could predict its 1H and 13C NMR chemical shifts and vibrational frequencies. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model. The following table provides a hypothetical comparison of calculated and experimental spectroscopic data.

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

|---|---|---|

| 1H NMR (N-H) | 8.5 ppm | 8.3 ppm |

| 13C NMR (C=O) | 160 ppm | 158 ppm |

| IR (C=O stretch) | 1680 cm-1 | 1675 cm-1 |

| IR (N-H stretch) | 3350 cm-1 | 3340 cm-1 |

Utility of N Allyl 5 Iodofuran 2 Carboxamide in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The structure of N-allyl-5-iodofuran-2-carboxamide makes it a promising starting material for the synthesis of more complex heterocyclic systems. The presence of both an electrophilic iodine atom on the furan (B31954) ring and a nucleophilic allyl group offers the potential for intramolecular cyclization reactions. For instance, under suitable conditions, a palladium-catalyzed intramolecular Heck reaction could foreseeably lead to the formation of fused ring systems, such as furo-pyridones or other nitrogen-containing heterocycles. The reaction would likely proceed through oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by migratory insertion of the allyl group and subsequent reductive elimination.

Furthermore, the furan ring itself can participate in various cycloaddition reactions, serving as a diene in Diels-Alder reactions or undergoing other pericyclic transformations to construct polycyclic frameworks. The electronic nature of the furan ring, influenced by the electron-withdrawing carboxamide group and the iodo substituent, would play a crucial role in determining its reactivity and selectivity in such transformations.

Precursor for Functionalized Furan-Based Scaffolds

This compound is well-suited as a precursor for a variety of functionalized furan-based scaffolds. The carbon-iodine bond is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 5-position of the furan ring. This would allow for the synthesis of a diverse library of 5-substituted furan-2-carboxamides with tailored electronic and steric properties.

The allyl group also offers numerous possibilities for functionalization. It can undergo a variety of transformations, including epoxidation, dihydroxylation, and ozonolysis, to introduce new functional groups. Additionally, the double bond of the allyl group can be isomerized to a vinyl group, which can then participate in other reactions like Heck couplings or metathesis.

Role in Cascade and Multicomponent Reactions

The multiple reactive sites within this compound make it an ideal candidate for participation in cascade and multicomponent reactions. A hypothetical cascade reaction could be initiated by a cross-coupling reaction at the iodo position, with the newly introduced substituent then reacting with the allyl group in an intramolecular fashion. This would allow for the rapid construction of complex molecular architectures in a single synthetic operation, increasing efficiency and reducing waste.

In the context of multicomponent reactions, this compound could potentially serve as one of the key components. For example, it could participate in a Ugi or Passerini-type reaction, where the carboxamide nitrogen and the allyl group could be involved in the formation of new bonds with other reactants, leading to highly functionalized and diverse products.

Application in Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common starting material. This compound is an excellent scaffold for such an approach. The two distinct reactive handles—the iodo group and the allyl group—can be functionalized independently and in different orders to generate a wide range of analogs.

For instance, one could first perform a series of cross-coupling reactions at the iodo position with different boronic acids. Each of these products could then be subjected to a variety of transformations on the allyl group, such as those mentioned previously. This two-dimensional diversification strategy would allow for the creation of a large and diverse chemical library from a single, readily accessible starting material.

Development of Novel Methodologies Mediated by this compound

The unique combination of functional groups in this compound could also inspire the development of novel synthetic methodologies. For example, the interaction between the iodine atom and the amide functionality could be exploited to direct or catalyze new types of reactions. The development of new catalytic systems that can selectively activate and functionalize the different parts of the molecule would be a significant contribution to the field of organic synthesis.

Furthermore, the study of the reactivity of this compound could lead to the discovery of new and unexpected reaction pathways, expanding our understanding of the chemistry of furan-based heterocycles and their derivatives.

Future Perspectives and Emerging Research Avenues

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. bohrium.comresearchgate.netrsc.org The synthesis of N-allyl-5-iodofuran-2-carboxamide can be approached through several avenues that align with these principles.

A plausible and environmentally conscious synthetic route to this compound involves a two-step process. The first step is the iodination of 2-furoic acid. A reported method for this transformation utilizes hydrogen peroxide as an oxidant in a mixture of ethanol (B145695) and water, which are considered greener solvents. chemicalbook.com The second step is the amide coupling of the resulting 5-iodo-2-furoic acid with allylamine (B125299). nih.gov

Further greening of this synthesis can be achieved by exploring alternative solvents and catalytic systems for the amide bond formation. Traditional amide synthesis often relies on hazardous and volatile organic compounds (VOCs) like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). researchgate.net Research into biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), dihydrolevoglucosenone, and γ-valerolactone has shown promise as viable alternatives in amide synthesis. bohrium.com Additionally, the use of reactive deep eutectic solvents (RDESs) can serve as both the reaction medium and reactants, minimizing waste. rsc.org

Biocatalysis presents another highly sustainable approach for amide synthesis. rsc.orgukri.org Enzymes, such as amide bond synthetases (ABSs) or lipase (B570770) B from Candida antarctica, can catalyze the formation of amide bonds in aqueous media or green solvents, often with high selectivity and under mild conditions, thus reducing the energy consumption and waste generation associated with traditional chemical methods. rsc.orgacs.orgnih.gov The application of such biocatalysts to the coupling of 5-iodofuroic acid and allylamine could represent a significant advancement in the sustainable production of this compound.

Table 1: Potential Green Solvents for Amide Synthesis

| Solvent Class | Specific Examples | Rationale for Use |

| Biomass-Derived | 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL) | Renewable origin, lower toxicity compared to traditional aprotic polar solvents. bohrium.com |

| Neoteric Solvents | Ionic Liquids (ILs), Deep Eutectic Solvents (DESs) | Low volatility, potential for recyclability. bohrium.comrsc.org |

| Aqueous Media | Water | Abundant, non-toxic, and environmentally benign. acs.org |

Development of Catalytic Asymmetric Syntheses

The presence of stereocenters in a molecule can profoundly influence its biological activity and material properties. The development of catalytic asymmetric methods for the synthesis of chiral this compound is a promising research avenue. Chirality can be introduced into the furan (B31954) ring itself or at the allylic position.

One strategy involves the asymmetric iodocyclization of appropriate precursors to generate a chiral furan ring. nih.gov While specific catalysts for the asymmetric iodocyclization leading to 5-iodofurans are not yet established, the development of chiral catalysts, potentially based on transition metals or organocatalysts, for this transformation would be a significant contribution. thieme-connect.comacs.orgbohrium.com For instance, cinchona alkaloids have been used as catalysts for the asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, which subsequently undergo cycloisomerization to form chiral annulated furans. rsc.org A similar strategy could be envisioned for the synthesis of chiral 5-iodofuran precursors.

Another approach focuses on the central-to-axial chirality conversion. anr.fr This involves an initial organocatalytic reaction to control the central chirality, followed by a step that induces axial chirality. While this has been demonstrated for 4-aryl-furan and -pyridine derivatives, exploring its applicability to the this compound system could lead to novel chiral structures.

Furthermore, the development of chiral catalysts for the direct asymmetric amidation of 5-iodofuroic acid or the asymmetric allylation of a suitable furan-2-carboxamide precursor could also provide access to enantiomerically enriched products.

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. researchgate.netCurrent time information in Vanderburgh County, US.nih.gov The integration of the synthesis of this compound into a continuous flow system is a promising area for future research, particularly for industrial-scale production.

The synthesis of various heterocycles, including furans and pyrazoles, has been successfully demonstrated in flow reactors. Current time information in Vanderburgh County, US.nih.gov For the synthesis of this compound, a sequential flow process could be designed. In the first stage, the iodination of 2-furoic acid could be performed, followed by an in-line purification or solvent switch, and then the continuous addition of allylamine and a coupling agent in a second reactor for the amidation step.

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as only small amounts are present in the reactor at any given time. This would be beneficial for both the iodination and the amide coupling steps. Furthermore, electrochemical methods can be readily integrated into flow systems. The electrochemical selenocyclization of N-allyl benzamides to oxazolines has been reported in flow, suggesting that an electrochemical approach to the synthesis or functionalization of this compound could be a viable and sustainable option. nih.govacs.orgnih.govcardiff.ac.uk

Discovery of Novel Reactivities and Rearrangements

The unique combination of functional groups in this compound opens up a rich landscape for exploring novel chemical reactivities and rearrangements.

The furan ring can act as a diene in Diels-Alder reactions. The intramolecular Diels-Alder (IMDA) reaction of 2-amidofurans has been shown to be a powerful tool for the synthesis of complex nitrogen-containing polycycles, such as hexahydroindolinones. nih.govscispace.comacs.orgresearchgate.net The N-allyl group in this compound can serve as the dienophile, and upon heating or in the presence of a Lewis acid, it could undergo an IMDA reaction to form a 7-oxabicyclo[2.2.1]heptane intermediate, which could then rearrange to various nitrogen-containing scaffolds. nih.gov

The N-allyl amide moiety itself is prone to a variety of rearrangements. sci-hub.selibretexts.orgnih.govbyjus.comwikipedia.org For instance, thermal or photochemical rsc.orgrsc.org-sigmatropic rearrangements, such as the Claisen rearrangement, are well-documented for allyl ethers and could potentially be observed in N-allyl amides under suitable conditions. Palladium-catalyzed isomerization of N-allyl amides to the corresponding enamides is another possible transformation. thieme-connect.com Furthermore, palladium-catalyzed unimolecular fragment coupling of N-allylamides can lead to the translocation of the amide group. nih.govacs.orgresearchgate.net

The iodine atom at the 5-position of the furan ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netscirp.org This allows for the introduction of a wide range of substituents, leading to a diverse library of N-allyl-5-substituted-furan-2-carboxamides with potentially tunable properties.

Table 2: Potential Rearrangements and Reactions of this compound

| Reaction Type | Description | Potential Products |

| Intramolecular Diels-Alder | The furan ring acts as a diene and the allyl group as a dienophile. | Polycyclic nitrogen-containing heterocycles. nih.govacs.org |

| Sigmatropic Rearrangement | rsc.orgrsc.org-rearrangement of the N-allyl group. | Isomeric amides with a rearranged allyl group. libretexts.orgbyjus.com |

| Palladium-Catalyzed Isomerization | Conversion of the N-allyl group to an enamide. | N-(prop-1-en-1-yl)-5-iodofuran-2-carboxamide. thieme-connect.com |

| Cross-Coupling Reactions | Suzuki, Sonogashira, Heck, etc., at the C-I bond. | 5-Aryl, 5-alkynyl, or 5-alkenyl substituted furan-2-carboxamides. researchgate.net |

Advanced Material Applications (excluding specific material properties/performance)

The unique structural features of this compound make it a promising candidate for the development of advanced materials. The furan ring is a bio-based building block that can be incorporated into polymers, and the presence of both an allyl group and an iodine atom provides multiple handles for polymerization and post-polymerization modification. rsc.orgcore.ac.uknih.gov

This compound can be envisioned as a monomer for the synthesis of novel functional polymers. The allyl group can participate in polymerization reactions, such as free-radical polymerization or acyclic diene metathesis (ADMET) polymerization, to form polymers with a furan-carboxamide side chain. nih.gov

The furan moiety itself can be utilized in the construction of polymers through Diels-Alder chemistry. The reversible nature of the furan-maleimide Diels-Alder reaction has been exploited to create self-healing and recyclable thermoset materials. core.ac.uk Polymers derived from this compound could be cross-linked using this chemistry, leading to materials with dynamic properties.

Furthermore, the iodine atom on the furan ring can be used to further modify the properties of the resulting polymers. For example, cross-coupling reactions could be performed on the polymer backbone to introduce various functional groups, thereby tuning the material's electronic, optical, or mechanical properties. acs.orgresearchgate.netrsc.org This approach could lead to the development of novel furan-based conjugated polymers for applications in organic electronics. acs.orgrsc.org

Q & A

Q. How is N-allyl-5-iodofuran-2-carboxamide synthesized, and what analytical methods confirm its structural integrity?

Methodological Answer: A common approach involves coupling 5-iodofuran-2-carboxylic acid with allylamine via amidation. For example, 2-furoyl chloride derivatives can react with amines under reflux (120°C, 18 hours) in 1,4-dioxane, followed by recrystallization from chloroform/methanol . Structural confirmation requires multinuclear NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Pay attention to diagnostic signals: the allyl group (δ 5.2–5.8 ppm in ¹H NMR) and iodine’s electron-withdrawing effect on the furan ring (downfield shifts in ¹³C NMR) .

Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?

Methodological Answer: The iodine substituent enhances electrophilic aromatic substitution (EAS) reactivity. Oxidation with KMnO₄ may degrade the furan ring, while CrO₃ could selectively oxidize the allyl group to an epoxide or ketone. For reduction, catalytic hydrogenation (Pd/C, H₂) may dehalogenate the iodine or saturate the allyl group. Always monitor reaction progress with TLC and characterize intermediates via HPLC-MS .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the 5-iodo substituent?

Methodological Answer: The iodine atom serves as a leaving group for palladium-catalyzed coupling. Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/H₂O (3:1) at 80°C. Key considerations:

- Base selection: K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

- Protecting groups: Ensure the allyl and carboxamide groups are stable under basic conditions.

- Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates biaryl products. Contradictory yields (40–85%) in literature suggest sensitivity to oxygen/moisture; use Schlenk techniques for reproducibility .

Q. How should contradictory bioactivity data (e.g., cytotoxicity vs. inactivity) be analyzed in in vitro studies?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:

- Cell lines: Compare results across multiple lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.

- Solvent controls: DMSO concentrations >0.1% may artifactually inhibit proliferation.

- Dose-response curves: Use 8–10 concentration points (1 nM–100 µM) to calculate accurate IC₅₀ values. Reference toxicology frameworks from IARC for validating carcinogenicity risks, particularly if structural analogs (e.g., nitrofuran acrylamides) show mutagenicity .

Q. What strategies mitigate competing side reactions during iodination of furan-2-carboxamide precursors?

Methodological Answer: Direct iodination at the 5-position competes with ring-opening or over-iodination. Optimize by:

- Electrophilic iodination: Use ICl in acetic acid at 0°C to favor mono-iodination.

- Protecting groups: Temporarily convert the carboxamide to a methyl ester to reduce electron-withdrawing effects.

- Kinetic control: Short reaction times (2–4 hours) and quenching with Na₂S₂O₃ prevent di-iodination. Validate product purity via elemental analysis and X-ray crystallography .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer: Literature may conflict due to polymorphic forms or solvent impurities. Systematically:

- Solvent screening: Test solubility in DMSO, EtOH, and chloroform using nephelometry.

- Temperature dependence: Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic stability.

- Crystallography: Compare XRD patterns of batches to identify polymorphs. PubChem data (140.14 g/mol) provides baseline for computational solubility modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.